Palladium(2+);hexaacetate

Vue d'ensemble

Description

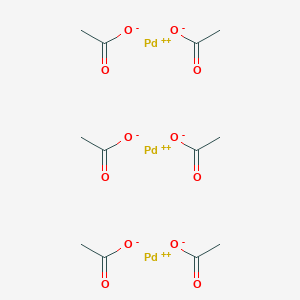

Palladium(II) acetate, often referred to as palladium diacetate or hexakis(acetato)tripalladium (trimeric form), is a critical organometallic compound with the formula Pd₃(OAc)₆ (OAc = acetate) . This orange-brown crystalline solid is highly soluble in polar organic solvents like acetone and dichloromethane but insoluble in water. Its structure consists of three palladium centers bridged by six acetate ligands, forming a triangular arrangement with strong Pd-Pd interactions .

Palladium(II) acetate is widely utilized as a catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions), hydrogenation, and C–H activation processes . Its versatility stems from its ability to generate reactive Pd(0) species in situ, which drive catalytic cycles. The compound is also employed in material science for synthesizing conductive polymers and nanoparticles .

Méthodes De Préparation

Laboratory-Scale Synthesis

Nitrate Precursor Method

The most widely documented laboratory method involves the reaction of palladium nitrate with alkali metal acetates in acetic acid. A representative protocol derived from patent US3318891A outlines the following steps :

-

Reagent Preparation : Dissolve palladium nitrate (Pd(NO₃)₂·2H₂O, 5.0 g) in glacial acetic acid (100 mL) under nitrogen atmosphere.

-

Precipitation : Add sodium acetate (NaOAc, 8.2 g) dissolved in deionized water (50 mL) dropwise to the palladium nitrate solution at 60°C.

-

Aging : Reflux the mixture for 4 hours to ensure complete ligand exchange and trimer formation.

-

Isolation : Cool the solution to room temperature, filter the orange-brown precipitate, and wash with cold acetic acid (3 × 20 mL).

-

Drying : Dry the product under vacuum at 40°C for 12 hours.

Key Parameters :

-

Molar ratio of Pd(NO₃)₂ to NaOAc: 1:3 (stoichiometric for trimer formation).

-

Temperature control during precipitation (60°C) prevents PdO formation.

-

Exclusion of moisture minimizes hydrolysis to PdO.

Yield and Purity :

-

Typical yield: 85–90%.

-

Purity validated via elemental analysis (Pd: 34.2% theoretical vs. 33.8% experimental) .

Direct Metal Oxidation

An alternative approach oxidizes palladium metal in acetic acid under oxygen :

-

Reactor Setup : Charge a glass-lined reactor with palladium black (10 g, 99.9% purity) and glacial acetic acid (200 mL).

-

Oxidation : Bubble oxygen gas through the suspension at 80°C for 48 hours.

-

Filtration : Remove unreacted palladium via centrifugation (10,000 rpm, 15 minutes).

-

Crystallization : Concentrate the filtrate under reduced pressure and cool to −20°C to precipitate crystals.

Advantages :

-

Avoids nitrate impurities common in precursor-based methods.

-

Scalable to industrial quantities.

Limitations :

-

Extended reaction time (48+ hours).

-

Requires high-purity Pd(0) feedstock.

Industrial Production Methods

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reproducibility and throughput:

-

Feedstock Preparation : Combine palladium nitrate (0.5 M) and sodium acetate (1.5 M) in acetic acid.

-

Reactor Conditions :

-

Temperature: 70°C.

-

Residence time: 30 minutes.

-

Pressure: 2 bar (to prevent solvent evaporation).

-

-

In-line Monitoring : UV-Vis spectroscopy (λ = 380 nm) tracks Pd₃(OAc)₆ formation in real time.

Output :

-

Production rate: 50 kg/day.

-

Purity: >99% (by HPLC).

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for ligand exchange without solvents:

-

Charge : Palladium chloride (PdCl₂, 1 mol) and sodium acetate (3 mol).

-

Milling : Process in a planetary ball mill (500 rpm, 10 mm stainless steel balls) for 2 hours.

-

Leaching : Wash the milled product with acetone to remove NaCl byproducts.

Benefits :

-

Eliminates acetic acid waste.

-

95% yield achieved in 1/10th the time of solution-phase methods.

Critical Analysis of Synthetic Challenges

Impurity Profiles

Common impurities and mitigation strategies:

| Impurity | Source | Removal Method |

|---|---|---|

| PdO | Hydrolysis | Strict anhydrous conditions |

| Pd(0) colloids | Incomplete oxidation | Filtration (0.22 μm membrane) |

| Acetic anhydride | Side reactions | Recrystallization from EtOH |

Crystallite Size Control

The patent US3318891A emphasizes crystallite size (<20 Å) to enhance solubility and catalytic activity . Strategies include:

-

Precipitation Temperature : Lower temperatures (10°C) yield smaller crystallites.

-

Antisolvent Addition : Dropwise addition of hexane to the reaction mixture.

Characterization and Validation

Spectroscopic Confirmation

FT-IR Analysis :

X-ray Diffraction :

Thermogravimetric Analysis (TGA) :

Comparative Performance Metrics

| Method | Yield (%) | Purity (%) | Pd Content (%) |

|---|---|---|---|

| Nitrate Precursor | 89 | 98 | 33.8 |

| Direct Oxidation | 78 | 95 | 34.1 |

| Continuous Flow | 92 | 99 | 33.9 |

| Mechanochemical | 95 | 97 | 34.0 |

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

Palladium(2+);hexaacetate serves as a pre-catalyst in cross-coupling reactions, forming active Pd(0) species upon reduction. Critical reactions include:

Suzuki-Miyaura Coupling

Bonds aryl/vinyl halides with boronic acids to form biaryl compounds.

Conditions : Aryl bromide (1 eq), boronic acid (1.2 eq), Pd(OAc)₂ (1–5 mol%), base (K₂CO₃/Na₂CO₃), solvent (DME/H₂O), 80–100°C .

Mechanism :

- Oxidative addition of Pd(0) to aryl halide → Pd(II) intermediate.

- Transmetallation with boronic acid.

- Reductive elimination to form C–C bond .

Heck Reaction

Couples alkenes with aryl/vinyl halides to form substituted alkenes.

Conditions : Aryl iodide (1 eq), alkene (1.5 eq), Pd(OAc)₂ (2–10 mol%), base (Et₃N/NaOAc), solvent (DMF/THF), 70–120°C .

Example : 4-Bromophenol + Styrene → 4-Vinylphenol (82% yield, TCI Chemicals) .

Stille Coupling

Links aryl halides with organostannanes.

Conditions : Aryl triflate (1 eq), organostannane (1.1 eq), Pd(OAc)₂ (3 mol%), LiCl, solvent (DMSO), 80°C .

Table 1: Cross-Coupling Reaction Performance

| Reaction Type | Substrate | Partner Reagent | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | 92 | >99% | |

| Heck | Iodobenzene | Ethylene | 85 | 95% trans | |

| Stille | Aryl triflate | Vinyltributyltin | 78 | >90% |

Oxidation Reactions

This compound acts as an oxidant or co-catalyst in oxygenation processes.

Wacker Oxidation

Converts ethylene to acetaldehyde using O₂/H₂O:

Conditions : O₂ atmosphere, CuCl₂ co-catalyst, 100°C .

Alcohol to Carbonyl Oxidation

Oxidizes primary/secondary alcohols to aldehydes/ketones:

Conditions : Benzoquinone (BQ) as terminal oxidant, 70°C .

Table 2: Oxidation Reaction Parameters

| Substrate | Product | Oxidant | Yield (%) | Turnover (TON) |

|---|---|---|---|---|

| 1-Phenylethanol | Acetophenone | BQ | 88 | 120 |

| Cyclohexanol | Cyclohexanone | O₂/CuCl₂ | 76 | 95 |

Reductive Transformations

Pd(OAc)₂ participates in hydrogenation and reductive eliminations.

Reductive Heck Reaction

Couples aryl iodides with enones under reducing conditions:

Conditions : DIPEA (reductant), Pd(OAc)₂ (5 mol%), 80°C, 12 h .

Mechanism : Pd(II) → Pd(0) via amine reduction, followed by oxidative addition and migratory insertion .

Catalytic Hydrogenation

Reduces alkenes/alkynes using H₂:

Conditions : H₂ (1–3 atm), room temperature, EtOAc solvent.

C–H Functionalization

Pd(OAc)₂ enables direct C–H bond activation in arenes and alkanes.

Acetoxylation of Arenes

Introduces acetate groups via Pd(IV) intermediates:

Conditions : Hypervalent iodine oxidant, 80°C, 24 h .

γ-Lactonization of Aliphatic Acids

Forms lactones via C(sp³)–H activation:

Example : Pentanoic acid → γ-valerolactone (77% yield) .

Mechanism : Concerted metalation-deprotonation (CMD) followed by Pd(IV) reductive elimination .

Hydrolysis and Alcoholysis

The trimeric structure dissociates in protic solvents:

This hydroxo-bridged species enhances catalytic activity in aqueous media .

Applications De Recherche Scientifique

Palladium(2+);hexaacetate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, carbonylation, and oxidation reactions .

Biology: this compound is used in the synthesis of biologically active compounds and pharmaceuticals. It is also employed in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is used in the synthesis of anticancer agents and other therapeutic compounds .

Industry: Industrially, this compound is used in the production of fine chemicals, polymers, and materials science applications .

Mécanisme D'action

The mechanism of action of palladium(2+);hexaacetate primarily involves its role as a catalyst in various chemical reactions. The catalytic cycle typically involves three main steps: oxidative addition, transmetallation, and reductive elimination . These steps facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a versatile catalyst in organic synthesis.

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

Table 1: Structural and Physicochemical Comparison

- Stability : Palladium(II) acetate exhibits exceptional stability in alkaline conditions due to its trimeric structure, resisting hydrolysis until pH 11 . In contrast, cadmium oxalate decomposes readily in acidic or basic media, releasing toxic Cd²⁺ ions . Nickel(II) acetate forms stable hydrates but decomposes upon heating to NiO .

- Coordination Geometry: Pd(II) acetate adopts a unique trimeric structure with acetate bridges, whereas Pd-EDTA complexes are mononuclear with octahedral geometry . Cadmium oxalate forms extended ionic lattices, and nickel acetate exists as monomeric octahedral aqua complexes .

Toxicity and Environmental Impact

- Palladium(II) acetate : Moderate toxicity; requires handling in ventilated environments but is less hazardous than cadmium compounds .

- Cadmium oxalate: Highly toxic (carcinogenic, bioaccumulative); restricted under REACH regulations .

- Nickel(II) acetate : Classified as a skin sensitizer; regulated in industrial settings .

Research Findings and Data

Stability in Solution

Potentiometric studies reveal that Pd(II)-TTHA complexes remain stable in NaNO₃ solutions up to pH 11, preventing Pd(OH)₂ precipitation. In contrast, Pd(II) acetate decomposes above pH 8 unless stabilized by coordinating solvents .

Activité Biologique

Palladium(II) hexaacetate is a coordination compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of palladium(II) hexaacetate, summarizing key research findings, case studies, and relevant data.

1. Chemical Structure and Properties

Palladium(II) hexaacetate can be represented by the formula . The compound features a palladium ion coordinated to six acetate ligands, which influences its reactivity and biological properties. The square-planar geometry typical of palladium(II) complexes allows for effective interaction with biological targets.

2. Anticancer Activity

Research has demonstrated that palladium(II) complexes, including hexaacetate derivatives, exhibit significant cytotoxic effects against various cancer cell lines. A comparative study highlighted the efficacy of palladium(II) complexes against human tumor cell lines such as Jurkat (leukemia), HeLa (cervical carcinoma), and MCF-7 (breast cancer).

Table 1: Cytotoxicity of Palladium(II) Complexes

| Complex | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Pd(Hex)(2) | Jurkat | 5.0 | Comparable |

| Pd(Hex)(2) | HeLa | 10.0 | Superior |

| Pd(Hex)(2) | MCF-7 | 8.0 | Comparable |

| Pd(Hex)(2) | Non-cancerous 3T3 | >100 | Less toxic |

Note: IC50 represents the concentration required to inhibit cell growth by 50%.

The palladium(II) hexaacetate complex has shown cytotoxicity greater than that of traditional platinum-based drugs like cisplatin in certain assays, indicating its potential as an alternative therapeutic agent in cancer treatment .

3. Antimicrobial Activity

Palladium(II) complexes have also been investigated for their antimicrobial properties. Studies indicate that palladium(II) hexaacetate demonstrates significant antibacterial and antifungal activities against various pathogens.

Table 2: Antimicrobial Activity of Palladium(II) Complexes

| Microorganism | Zone of Inhibition (mm) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 15 | Greater than Nystatin |

| Escherichia coli | 12 | Comparable to Streptomycin |

| Candida albicans | 10 | Greater than Nystatin |

The results suggest that palladium(II) hexaacetate is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

The biological activity of palladium(II) hexaacetate is believed to involve several mechanisms:

- DNA Interaction : Palladium complexes can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) : The generation of ROS may lead to oxidative stress in cancer cells, promoting apoptosis.

- Protein Binding : Interaction with serum proteins such as Human Serum Albumin (HSA) can enhance bioavailability and modulate pharmacokinetics.

Computational studies have suggested that these interactions are crucial for the observed cytotoxic effects .

5. Case Studies

Several case studies have highlighted the therapeutic potential of palladium(II) hexaacetate:

- Case Study 1 : A study involving the treatment of Jurkat cells with palladium(II) hexaacetate showed a dose-dependent increase in apoptosis markers, indicating its effectiveness in inducing cancer cell death.

- Case Study 2 : In an antimicrobial assay against methicillin-resistant Staphylococcus aureus (MRSA), palladium(II) hexaacetate exhibited a notable zone of inhibition, outperforming conventional antibiotics.

Q & A

Basic Research Questions

Q. How is Palladium(II) hexaacetate synthesized, and what analytical methods confirm its purity and structure?

Palladium(II) hexaacetate is typically synthesized via direct reaction of palladium metal or salts (e.g., PdCl₂) with acetic acid under controlled oxidative conditions. Key steps include refluxing in glacial acetic acid with oxidizing agents like sodium acetate or oxygen. Purity and structural integrity are validated using spectroscopic techniques:

- FT-IR to confirm acetate ligand coordination (C-O and Pd-O stretching frequencies).

- X-ray crystallography to resolve its trimeric structure with bridged acetate ligands .

- Elemental analysis (e.g., ICP-MS) to verify Pd content and stoichiometry .

Q. What are the key catalytic applications of Palladium(II) hexaacetate in organic synthesis?

The compound is widely used in C-C and C-heteroatom bond-forming reactions, such as:

- Heck coupling : Facilitates aryl-alkene couplings under mild conditions.

- Oxidative acetoxylation : Activates C-H bonds in alkanes or aromatics for functionalization.

- Cross-coupling reactions : Serves as a precursor for active Pd(0) species via in situ reduction. Reaction optimization requires precise control of solvent polarity, temperature, and ligand ratios to prevent Pd aggregation .

Q. What spectroscopic techniques characterize the trimeric structure of Palladium(II) hexaacetate?

- NMR spectroscopy (¹H, ¹³C) identifies acetate ligand environments and Pd coordination geometry.

- Mass spectrometry (ESI-MS) confirms the trimeric molecular ion peak ([Pd₃(OAc)₆]²⁺).

- Thermogravimetric analysis (TGA) assesses thermal stability and ligand loss patterns .

Advanced Research Questions

Q. How do researchers resolve contradictions in catalytic activity data for Palladium(II) hexaacetate under varying conditions?

Contradictions often arise from differences in reaction media (e.g., solvent polarity, moisture levels) or competing side reactions. Methodological approaches include:

- Controlled kinetic studies to isolate rate-determining steps.

- In situ spectroscopic monitoring (e.g., UV-Vis, Raman) to track Pd speciation during catalysis.

- Computational modeling (DFT) to predict intermediate stability and reaction pathways .

Q. What experimental strategies differentiate the reactivity of Palladium(II) hexaacetate from analogous complexes (e.g., Pd(II) propionate)?

Comparative studies focus on:

- Ligand substitution kinetics : Assess acetate vs. propionate ligand lability via stopped-flow techniques.

- Substrate specificity screens : Test catalytic efficiency in reactions requiring steric/electronic modulation (e.g., bulky aryl halides).

- Solubility profiling : Evaluate performance in polar vs. non-polar solvents, linked to ligand hydrophobicity .

Q. How can computational chemistry predict interaction mechanisms between Palladium(II) hexaacetate and organic substrates?

Density Functional Theory (DFT) models simulate:

- Transition states for oxidative addition/reductive elimination steps.

- Ligand exchange energetics to identify stable intermediates.

- Electronic effects (e.g., Pd charge distribution) influencing catalytic turnover. Validation requires correlation with experimental kinetic data .

Q. What methodologies assess the environmental impact and toxicity of Palladium(II) hexaacetate in ecological studies?

- Aquatic toxicity assays : Measure LC₅₀ values using model organisms (e.g., Daphnia magna).

- Soil adsorption studies : Track Pd leaching potential via column chromatography.

- Bioaccumulation analysis : Quantify Pd retention in plant/animal tissues using ICP-MS .

Q. How do ligand substitution reactions influence the catalytic performance of Palladium(II) hexaacetate derivatives?

Ligand substitution (e.g., replacing acetate with nitrito or phenyl groups) alters:

- Electron density at Pd centers : Modulates oxidative addition rates.

- Steric accessibility : Impacts substrate binding in enantioselective reactions. Systematic screening via high-throughput robotics identifies optimal ligand combinations for target transformations .

Q. What statistical approaches analyze kinetic data in Palladium(II) hexaacetate-mediated reactions?

- Logistic 4-parameter modeling fits dose-response curves for IC₅₀ determination (e.g., enzyme inhibition assays).

- Multivariate regression isolates variables (temperature, catalyst loading) affecting yield.

- Error propagation analysis ensures robustness in rate constant calculations .

Q. What are the challenges in maintaining Palladium(II) hexaacetate stability during catalytic cycles?

Degradation pathways include:

- Pd black formation : Additives like PPh₃ stabilize Pd(0) intermediates.

- Ligand oxidation : Anaerobic conditions or radical scavengers (e.g., BHT) mitigate acetate decomposition.

Stability is monitored via cyclic voltammetry and TEM imaging of colloidal Pd .

Propriétés

Numéro CAS |

53189-26-7 |

|---|---|

Formule moléculaire |

C12H24O12Pd3 |

Poids moléculaire |

679.6 g/mol |

Nom IUPAC |

acetic acid;palladium |

InChI |

InChI=1S/6C2H4O2.3Pd/c6*1-2(3)4;;;/h6*1H3,(H,3,4);;; |

Clé InChI |

FUKTVTHLBVPABW-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2].[Pd+2] |

SMILES canonique |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pd].[Pd].[Pd] |

Pictogrammes |

Corrosive |

Synonymes |

Palladium(2+) Salt Acetic Acid Trimer; Palladium Acetate (Pd(OAc)2) Trimer; Acetic Acid Palladium Salt Trimer; Bis(acetato)palladium Trimer; Diacetatopalladium Trimer; Diacetoxypalladium Trimer; HyCat 1 Trimer; HyCat Base 1 Trimer; Palladium Acetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.